molecular formula C7H6BrF5N2O B6232764 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 656825-78-4

4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B6232764
CAS RN: 656825-78-4
M. Wt: 309
InChI Key:
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Description

4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. It is a heterocyclic compound comprised of bromine, fluorine, and oxygen atoms bound to a pyrazole ring. This compound has been studied for its potential applications in areas such as drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a versatile building block in the synthesis of heterocyclic compounds. Its reactivity facilitates the generation of a wide range of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such pyrazole derivatives under mild conditions enables the development of diverse cynomethylene dyes and heterocyclic compounds from a broad spectrum of precursors, such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Medicinal Chemistry and Pharmaceutical Applications

Trifluoromethylpyrazoles, including derivatives of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have gained attention for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the importance of trifluoromethylpyrazoles in medicinal chemistry for exploring novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Organometallic Chemistry

The synthesis and organometallic chemistry of hydridotris(pyrazolyl)borato complexes of Group 5 metals, including those derived from pyrazole compounds similar to 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have been explored for their potential in modeling interactions in metalloproteins and for their promising organometallic chemistry. These studies provide insights into the structural and physico-chemical properties of these complexes and their potential applications in catalysis and materials science (Etienne, 1996).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, which can be synthesized from pyrazole compounds, exhibit significant antioxidant properties. These properties are crucial for neutralizing active oxygen and interrupting free radical processes, potentially delaying or inhibiting cell impairment and various diseases. The structural features of chromones, such as the double bond, carbonyl group, and specific hydroxyl group arrangements, are key to their radical scavenging activity, highlighting the potential of pyrazole derivatives in the development of antioxidants (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole' involves the reaction of 4-bromomethyl-5-difluoromethoxy-1-methyl-1H-pyrazole with trifluoroacetic acid and acetic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "4-bromomethyl-5-difluoromethoxy-1-methyl-1H-pyrazole", "trifluoroacetic acid", "acetic anhydride", "catalyst" ], "Reaction": [ "To a solution of 4-bromomethyl-5-difluoromethoxy-1-methyl-1H-pyrazole in acetic anhydride, add trifluoroacetic acid dropwise with stirring.", "Add a catalyst to the reaction mixture and heat the mixture to reflux for several hours.", "Cool the reaction mixture and pour it into water.", "Extract the product with an organic solvent and purify it by column chromatography to obtain the desired product." ] }

CAS RN

656825-78-4

Product Name

4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C7H6BrF5N2O

Molecular Weight

309

Purity

95

Origin of Product

United States

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